Bienvenue dans la boutique en ligne BenchChem!

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-5-methylisoxazole-3-carboxamide

Medicinal Chemistry Chemical Biology Drug Discovery Scaffolds

This compound is a synthetic isoxazole-3-carboxamide derivative featuring a 5-methylisoxazole core linked via a but-2-yn-1-yl spacer to a benzo[d][1,3]dioxol-5-yloxy group. It is cataloged primarily as a research chemical, with applications cited in early-stage drug discovery for potential enzyme inhibition and receptor modulation.

Molecular Formula C16H14N2O5
Molecular Weight 314.297
CAS No. 1448135-48-5
Cat. No. B2552837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-5-methylisoxazole-3-carboxamide
CAS1448135-48-5
Molecular FormulaC16H14N2O5
Molecular Weight314.297
Structural Identifiers
SMILESCC1=CC(=NO1)C(=O)NCC#CCOC2=CC3=C(C=C2)OCO3
InChIInChI=1S/C16H14N2O5/c1-11-8-13(18-23-11)16(19)17-6-2-3-7-20-12-4-5-14-15(9-12)22-10-21-14/h4-5,8-9H,6-7,10H2,1H3,(H,17,19)
InChIKeyMQKXAQOHSNCAMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procuring N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-5-methylisoxazole-3-carboxamide (CAS 1448135-48-5): A Specialized Isoxazole Carboxamide Building Block


This compound is a synthetic isoxazole-3-carboxamide derivative featuring a 5-methylisoxazole core linked via a but-2-yn-1-yl spacer to a benzo[d][1,3]dioxol-5-yloxy group . It is cataloged primarily as a research chemical, with applications cited in early-stage drug discovery for potential enzyme inhibition and receptor modulation. However, a comprehensive search of primary research papers, patents, and authoritative databases (excluding prohibited vendor sources) reveals a critical absence of publicly available, quantitative biological or physicochemical comparative data for this specific compound. This evidence gap must be central to any scientific selection or procurement decision.

The Risk of Substituting N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-5-methylisoxazole-3-carboxamide with Uncharacterized Analogs


In the absence of published quantitative evidence, any substitution of this compound with a close analog is a high-risk endeavor. The specific combination of the rigid but-2-yn-1-yl linker, the electron-rich benzo[d][1,3]dioxole moiety, and the 5-methylisoxazole-3-carboxamide core defines a unique chemical space [1]. Even minor structural changes can drastically alter target binding, selectivity, and pharmacokinetic properties [2]. Without head-to-head data, there is no scientific basis to assume interchangeable biological function, making blind substitution a direct threat to experimental reproducibility and data integrity. The burden of proof for equivalence rests entirely on the user.

Quantitative Differentiation Evidence for N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-5-methylisoxazole-3-carboxamide: A Critical Assessment


Structural and Pharmacophoric Uniqueness vs. Common Isoxazole Carboxamides

This compound is a structurally distinct entity within the isoxazole carboxamide class. Its core scaffold, 5-methylisoxazole-3-carboxamide, is a known pharmacophore found in numerous bioactive molecules, but its specific decoration is unique. The presence of the linear, rigid but-2-yn-1-yl linker, combined with the methylenedioxyphenyl (benzo[d][1,3]dioxole) group, produces a distinct three-dimensional pharmacophore not found in any common, well-characterized analog. A cross-study class-level inference can be made that such structural differences are typically associated with profound differences in bioactivity [1]. This is a class-level inference, as no direct head-to-head comparison data exists for this precise molecule.

Medicinal Chemistry Chemical Biology Drug Discovery Scaffolds

Purity Specifications: Vendor-Reported Purity as a Minimal Quality Gate

Commercial listings for N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-5-methylisoxazole-3-carboxamide specify a purity of 95%+ . This represents a minimum threshold for procurement as a research reagent. While no comparative purity data against other suppliers or batch-to-batch consistency data is publicly available, this declared purity is a baseline requirement. This constitutes supporting evidence only, as it is a vendor specification rather than independently verified comparative data.

Analytical Chemistry Quality Control Compound Management

Evidence-Backed Application Scenarios for N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-5-methylisoxazole-3-carboxamide


Novel Chemical Probe Development for Underexplored Targets

Given the complete absence of published target engagement data, the most scientifically valid application is as a starting point for the discovery of first-in-class chemical probes. Its unique pharmacophore, combining a rigid alkyne spacer and a benzodioxole group, makes it suitable for screening against novel or orphan targets where no ligands exist, following the precedent of structurally related compounds showing activity against CysLT2 [1]. A procurement decision in this context is justified solely by structural novelty, not by inferred bioactivity.

Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping

The compound can serve as a fragment-like or scaffold-hopping candidate due to its relatively low molecular weight (314.3 Da) and the presence of the 5-methylisoxazole-3-carboxamide moiety, a known bioisostere for carboxylic acids and amides [2]. Its alkyne functionality also allows for rapid diversification via copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, enabling the synthesis of libraries to explore structure-activity relationships de novo. This application leverages the compound's inherent synthetic utility, not a pre-existing biological profile.

Selectivity Profiling Panels for Isoxazole-Containing Compounds

In a drug discovery program exploring isoxazole carboxamides, this compound can be included in broad selectivity panels (e.g., against kinases, GPCRs, or other target classes) to map the chemical space's polypharmacology. Any resulting selectivity fingerprint would be a unique, value-generating data set, given the current knowledge gap [1]. Procurement is thus a strategic investment in generating proprietary differentiation data, where the lack of public information is itself a competitive advantage.

Quote Request

Request a Quote for N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-5-methylisoxazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.